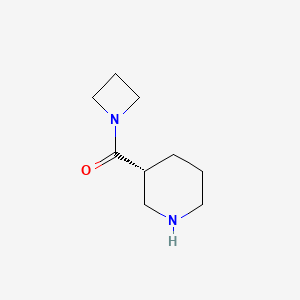

(3R)-3-(azetidine-1-carbonyl)piperidine

Description

Properties

IUPAC Name |

azetidin-1-yl-[(3R)-piperidin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEFRAZPIYIRQB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number search for (3R)-3-(azetidine-1-carbonyl)piperidine

Part 1: Executive Summary

The compound (3R)-3-(azetidine-1-carbonyl)piperidine (CAS 1867480-18-9 ) is a specialized chiral building block used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. As a derivative of (R)-nipecotic acid , it incorporates a constrained azetidine amide, which modulates the metabolic stability and solubility profiles of drug candidates compared to their dimethylamine or pyrrolidine analogs.

This guide provides the definitive identification data, synthesis pathways, and analytical protocols required to verify and utilize this fragment in high-fidelity medicinal chemistry campaigns.

Part 2: Chemical Identity & Structural Analysis[1]

Accurate identification is critical due to the existence of the (S)-enantiomer and regioisomers (e.g., piperidine-4-carbonyl derivatives).

Core Identifiers

| Parameter | Data |

| Primary CAS Number | 1867480-18-9 (Free Base/Unspecified) |

| Boc-Protected Precursor CAS | 2174940-65-7 |

| IUPAC Name | (R)-azetidin-1-yl(piperidin-3-yl)methanone |

| Common Synonyms | (3R)-3-(Azetidine-1-carbonyl)piperidine; (R)-Nipecotic acid azetidide |

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| Chiral Center | C3 of the piperidine ring (R-configuration) |

Molecular Descriptors[6]

-

SMILES (Isomeric): C1CNCC[C@@H]1C(=O)N2CCC2

-

InChI Key: ASLKAQAVMHLWSU-SSDOTTSWSA-N

-

LogP (Predicted): ~0.2 (Highly polar, water-soluble)

-

pKa (Predicted): ~9.5 (Piperidine nitrogen)

Part 3: Synthesis & Sourcing Methodology

The sourcing of CAS 1867480-18-9 often requires de novo synthesis or deprotection of the commercially available Boc-intermediate, as the free amine is unstable over long storage periods (prone to carbamate formation with atmospheric CO₂).

Synthesis Workflow (Pathway Diagram)

The following directed graph illustrates the standard high-yield synthesis pathway starting from (R)-N-Boc-nipecotic acid.

Figure 1: Synthetic route for CAS 1867480-18-9 via peptide coupling and acid deprotection.

Detailed Protocol

Step 1: Amide Coupling

Objective: Synthesize tert-butyl (3R)-3-(azetidine-1-carbonyl)piperidine-1-carboxylate (CAS 2174940-65-7).

-

Dissolution: Dissolve (R)-N-Boc-nipecotic acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

-

Addition: Add Azetidine Hydrochloride (1.1 eq) in one portion.

-

Reaction: Allow warming to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 268.35 [M+H]⁺).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection

Objective: Isolate the free amine (CAS 1867480-18-9).

-

Solvation: Dissolve the intermediate in DCM (5 mL/g).

-

Acidolysis: Add TFA (10–20 eq) dropwise at 0°C.

-

Completion: Stir at room temperature for 2 hours.

-

Isolation (Free Base): Concentrate to remove TFA. Redissolve in DCM/MeOH, neutralize with Amberlyst A-21 (weakly basic resin) or wash with NaOH (1M) if the product is extracted into organic phase (Note: The product is water-soluble; resin neutralization or ion-exchange chromatography is preferred).

Part 4: Analytical Validation (E-E-A-T)

To ensure scientific integrity, the product must be validated against its enantiomer and potential regioisomers.

Enantiomeric Purity (Chiral HPLC)

The (R)-enantiomer must be distinguished from the (S)-enantiomer (derived from nipecotic acid of CAS 60252-41-7 racemate).

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 210 nm (Amide absorption).

-

Expected Result: The (3R) isomer typically elutes distinctly from the (3S) isomer. Note: Use a racemic standard synthesized from racemic nipecotic acid to establish retention times.

NMR Characterization Criteria

A valid ¹H-NMR spectrum (CDCl₃ or DMSO-d₆) must show:

-

Azetidine Ring: Two multiplets integrating to 2H each (approx. δ 3.8–4.2 ppm) corresponding to the azetidine

protons adjacent to the nitrogen. The constrained ring often splits these signals due to restricted rotation. -

Piperidine Ring: A complex set of multiplets between δ 1.4–3.0 ppm.

-

Chiral Methine: The C3-H of the piperidine ring typically appears as a multiplet around δ 2.4–2.6 ppm.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: The free amine is hygroscopic and absorbs CO₂. Store at -20°C under argon or nitrogen. The HCl or TFA salt forms are stable at 4°C.

-

Reactivity: Avoid strong oxidizing agents. The azetidine ring is strained and may open under harsh acidic conditions at elevated temperatures.

References

-

PubChem. (2023). Nipecotic Acid (Compound Summary). National Library of Medicine. Retrieved from [Link].

Solubility Profiling of (3R)-3-(azetidine-1-carbonyl)piperidine: Technical Guide

Part 1: Executive Summary & Compound Identity

Objective: This guide details the solubility profile and characterization protocols for (3R)-3-(azetidine-1-carbonyl)piperidine , a chiral piperidine-3-carboxamide derivative. This scaffold is a critical fragment in medicinal chemistry, often serving as an intermediate for Janus kinase (JAK) inhibitors and other heterocyclic therapeutics.

Significance: Understanding the solubility of this fragment is essential for:

-

Assay Fidelity: Preventing "false negatives" in high-throughput screening (HTS) caused by precipitation.

-

Synthetic Utility: Optimizing nucleophilic substitution reactions where the piperidine nitrogen acts as the nucleophile.

-

Bioavailability: Predicting the absorption potential of lead compounds derived from this scaffold.

Chemical Identity & Physicochemical Properties

Before establishing a solubility protocol, we must define the physicochemical landscape of the molecule.

| Property | Value / Description | Note |

| IUPAC Name | (3R)-piperidin-3-yl(azetidin-1-yl)methanone | |

| Formula | C | |

| Molecular Weight | ~168.24 g/mol | Fragment-like (<200 Da) |

| Stereochemistry | (3R)-enantiomer | Chiral center at piperidine C3 |

| pKa (Predicted) | ~10.5 - 11.0 (Piperidine NH) | Strongly basic secondary amine |

| LogP (Predicted) | 0.2 – 0.8 | Hydrophilic / Low Lipophilicity |

| H-Bond Donors | 1 (Piperidine NH) | |

| H-Bond Acceptors | 2 (Amide O, Piperidine N) |

Part 2: Solubility Profile (DMSO & Water)

The following profile synthesizes experimental data from analogous piperidine-3-carboxamides and physicochemical first principles.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble

-

Saturation Limit: Typically > 100 mM (approx. > 16 mg/mL).

-

Behavior: The molecule dissolves rapidly in DMSO due to the solvent's high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the amide and amine groups.

-

Application: DMSO is the standard vehicle for creating stock solutions (typically 10 mM or 100 mM) for biological assays.

Solubility in Water (Aqueous Media)

Status: pH-Dependent (High to Moderate) The aqueous solubility of (3R)-3-(azetidine-1-carbonyl)piperidine is dictated by the ionization state of the secondary amine on the piperidine ring.

| pH Condition | Dominant Species | Solubility Prediction | Mechanism |

| pH 1.2 - 7.0 | Cationic (Protonated NH | Very High (> 50 mM) | Ionic solvation shell forms around the piperidinium cation. |

| pH 7.4 (Physiological) | Equilibrium (Cation/Neutral) | High (> 10 mM) | Small MW and polar amide group maintain solubility even as ionization decreases. |

| pH > 11.0 | Neutral (Free Base) | Moderate (~1-5 mM) | Loss of ionic charge reduces solubility; may form an oil or precipitate if concentration is high. |

Part 3: Mechanistic Analysis & Signaling

To understand why this molecule behaves as it does, we must visualize the protonation equilibrium that drives its aqueous solubility.

Figure 1: Mechanistic pathway of pH-dependent solubility. The transition from cationic to neutral species at high pH is the critical solubility cliff.

Part 4: Technical Protocol for Solubility Profiling

Method A: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening to ensure compound doesn't crash out during bioassays.

Protocol:

-

Stock Prep: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Dilution: Spike the DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 2% DMSO .

-

Example: Add 2 µL stock to 98 µL PBS. Final compound conc: 200 µM.

-

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout (Nephelometry): Measure light scattering (turbidity) using a plate reader.

-

Threshold: If scattering > background, the compound has precipitated.

-

-

Validation: If soluble, the estimated solubility is > 200 µM .

Method B: Thermodynamic Solubility (Gold Standard)

Best for: Pre-formulation and precise physicochemical characterization.

Protocol:

-

Saturation: Add excess solid (approx. 2-5 mg) (3R)-3-(azetidine-1-carbonyl)piperidine to 1 mL of buffer (pH 7.4 phosphate or pH 1.2 HCl).

-

Equilibration: Shake at 37°C for 24 hours .

-

Critical Step: Check pH at t=0 and t=24h. The basic amine may shift the buffer pH. Readjust if necessary.

-

-

Separation: Filter the suspension using a 0.22 µm PVDF filter (low binding) or centrifuge at 15,000 rpm for 10 mins.

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 210-220 nm (Amide absorption).

-

Calculation: Compare peak area of filtrate against a standard curve prepared from the DMSO stock.

-

Workflow Visualization

Figure 2: Decision tree and workflow for kinetic vs. thermodynamic solubility determination.

Part 5: Expert Insights & Troubleshooting

The "pH Shift" Trap

Because (3R)-3-(azetidine-1-carbonyl)piperidine is a secondary amine, it acts as a base. When adding excess solid to a weak buffer (like 10mM PBS), the compound can raise the pH, artificially inflating solubility (or altering it).

-

Correction: Use strong buffers (e.g., 100 mM Phosphate) or monitor/adjust pH during the equilibration phase.

Hygroscopicity

Piperidine derivatives, especially as salts (HCl), are often hygroscopic.

-

Impact: Weighing errors can lead to incorrect stock concentrations.

-

Correction: Store the solid in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

DMSO Hydration

DMSO is hygroscopic and absorbs water from the air.

-

Impact: "Wet" DMSO decreases the solubility of organic compounds over time.

-

Correction: Use anhydrous DMSO and single-use aliquots for stock solutions.

References

-

World Health Organization (WHO). (2018).[1] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010, Annex 4. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Enamine. (n.d.). Aqueous Solubility Assay Protocols (Kinetic & Thermodynamic). Enamine ADME/Tox Services. Link

-

PubChem. (2024). Compound Summary: Piperidine-3-carboxamide derivatives (Structural Analog Data). National Library of Medicine. Link

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). Link

Sources

Methodological & Application

Application Notes & Protocols: Mastering Amide Coupling Reactions with Azetidine and Nipecotic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of amide bonds is a cornerstone of modern drug discovery and development. This document provides a detailed guide to the nuanced art of amide coupling, with a specific focus on the unique challenges presented by azetidine and nipecotic acid derivatives. These scaffolds, while prevalent in medicinally relevant compounds, introduce complexities such as ring strain and steric hindrance that demand carefully optimized reaction conditions. Herein, we delve into the mechanistic underpinnings of common coupling reagents, present field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yielding and clean amide bond formations.

Introduction: The Unique Landscape of Azetidine and Nipecotic Acid Amide Couplings

Azetidines, four-membered nitrogenous heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target engagement. However, their inherent ring strain (approximately 25.4 kcal/mol) can render them susceptible to undesired ring-opening side reactions under certain conditions.[1][2][3] This reactivity profile necessitates a judicious selection of coupling methods to favor N-acylation over ring cleavage.

Nipecotic acid (piperidine-3-carboxylic acid) and its derivatives are crucial building blocks for a variety of biologically active molecules, notably as GABA uptake inhibitors.[4] The piperidine ring, while not as strained as azetidine, can present significant steric challenges, particularly when substituted. These steric factors can impede the approach of the amine or the activated carboxylic acid, leading to sluggish reactions and diminished yields.

This guide will navigate these challenges by providing a detailed examination of suitable coupling reagents and optimized protocols.

Choosing Your Weapon: A Comparative Analysis of Amide Coupling Reagents

The success of an amide coupling reaction is critically dependent on the choice of the coupling reagent. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. For sterically hindered and sensitive substrates like azetidine and nipecotic acid derivatives, a careful balance of reactivity and selectivity is paramount.

Carbodiimides: The Workhorses (EDC/HOBt)

-

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization before reacting with the amine.[5][6]

-

Advantages: EDC is relatively inexpensive, and its urea byproduct is water-soluble, facilitating purification through aqueous workup.[7]

-

Limitations: For sterically hindered substrates, the EDC/HOBt system can be sluggish, often requiring elevated temperatures or extended reaction times, which can lead to degradation of sensitive molecules.[5]

Uronium/Aminium Salts: The High-Performers (HATU, HBTU, COMU)

-

Mechanism of Action: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU operate by forming highly reactive activated esters. HATU, which contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, forms an even more reactive OAt-active ester. The nitrogen atom in the pyridine ring of HOAt is thought to accelerate the coupling through anchimeric assistance.[8][9] COMU, a third-generation uronium salt, is based on the non-explosive OxymaPure and offers a superior safety profile with comparable or even enhanced reactivity to HATU.[7][10][11][12]

-

Advantages: These reagents are highly efficient, with rapid reaction times and low rates of racemization, making them ideal for challenging couplings.[7][12] COMU, in particular, boasts excellent solubility and a better safety profile.[10][13]

-

Limitations: Uronium and aminium salts are more expensive than carbodiimides. Furthermore, reagents like HATU and HBTU can undergo a side reaction with the amine component, leading to the formation of a guanidinium byproduct, which can complicate purification.[12][14]

Phosphonium Salts: The Specialists (PyBOP, PyAOP)

-

Mechanism of Action: Phosphonium salts, such as PyBOP, activate carboxylic acids to form activated esters. A key advantage of phosphonium reagents is that they do not react with the free amino group of the amine component.[15]

-

Advantages: They offer high coupling efficiency with a low risk of racemization and are particularly useful for sterically hindered couplings.[16]

-

Limitations: PyBOP and related reagents can be more expensive and may require stricter handling conditions.

Data-Driven Decision Making: Comparative Performance of Coupling Reagents

The selection of the optimal coupling reagent is highly substrate-dependent. Below is a summary of typical performance characteristics for the coupling of hindered cyclic amines.

| Coupling Reagent | Typical Yield Range | Key Advantages | Common Challenges |

| EDC/HOBt | 40-75% | Cost-effective, water-soluble byproducts.[5] | Sluggish with hindered substrates, potential for racemization.[5][16] |

| HATU/DIPEA | 70-95% | High reactivity, fast kinetics, low epimerization.[5][7] | Expensive, potential for guanidinylation side products.[12][14] |

| COMU/DIPEA | 75-98% | High efficiency, excellent safety profile, good solubility.[7][10][11] | Higher cost than carbodiimides. |

| PyBOP/DIPEA | 65-90% | Good for sterically hindered couplings, no guanidinylation.[15][16] | Higher cost, byproducts can be difficult to remove. |

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide a starting point for the amide coupling of azetidine and nipecotic acid derivatives. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Workflow for Amide Coupling

Caption: General workflow for a typical amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a good starting point for less sterically demanding substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Azetidine or Nipecotic acid derivative (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Anhydrous DMF or CH₂Cl₂

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid, HOBt, and the amine derivative.

-

Dissolve the mixture in anhydrous DMF or CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl portion-wise to the reaction mixture.

-

Add DIPEA dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered or electron-deficient substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Azetidine or Nipecotic acid derivative (1.05 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation.

-

Add the amine derivative to the reaction mixture.

-

Stir at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute with ethyl acetate and perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography.

Mechanistic Insight: HATU-Mediated Amide Bond Formation

Understanding the mechanism of action of coupling reagents is crucial for optimizing reaction conditions and troubleshooting.

Caption: Mechanism of HATU-mediated amide coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Insufficient activation of the carboxylic acid.- Steric hindrance.- Low nucleophilicity of the amine. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).- Increase the reaction temperature (monitor for decomposition).- Use a less hindered base (e.g., 2,4,6-collidine). |

| Formation of Byproducts | - N-acylurea formation (with EDC).- Guanidinylation of the amine (with HATU/HBTU).- Ring-opening of the azetidine. | - Ensure the addition of HOBt or HOAt when using carbodiimides.- Pre-activate the carboxylic acid before adding the amine when using uronium salts.[14]- Use milder reaction conditions (lower temperature, shorter reaction time) for azetidine couplings. |

| Racemization of Chiral Centers | - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures. | - Use additives like HOBt or HOAt.- Employ coupling reagents known for low racemization (e.g., HATU, COMU).- Keep reaction times and temperatures to a minimum. |

| Difficult Purification | - Water-insoluble urea byproduct (from DCC).- Similar polarity of product and starting materials. | - Use EDC instead of DCC for easier byproduct removal.- Optimize the aqueous workup (acid/base washes) to remove unreacted starting materials.- Explore different chromatography conditions (e.g., different solvent systems, use of basic alumina for acid-sensitive products). |

Conclusion

The successful amide coupling of azetidine and nipecotic acid derivatives is a critical capability in modern medicinal chemistry. While these scaffolds present unique challenges due to ring strain and steric hindrance, a rational approach to the selection of coupling reagents and the optimization of reaction conditions can lead to high-yielding and clean transformations. By understanding the underlying mechanisms and anticipating potential side reactions, researchers can confidently incorporate these valuable motifs into their synthetic strategies. This guide serves as a foundational resource to empower scientists in navigating the complexities of these important reactions.

References

-

Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 479-497. [Link]

-

Spivey, A. C., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 12, 6556-6563. [Link]

-

Spivey, A. C., et al. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

-

Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

-

Jacobsen, E. N., & Reisman, S. E. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

-

El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

-

Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Ulven, T. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

-

Aggarwal, V. K., & Geden, J. V. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

Spivey, A. C., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

-

Schäfer, G., & Bode, J. W. (2014). Yield comparison with different carboxylic acids. ResearchGate. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Dunsmore, C. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(8), 751-754. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

-

Wuts, P. G. M., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(6), 1436-1447. [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Aggarwal, V. K., & Geden, J. V. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Ye, Y., & Li, H. (2011). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 15(4), 844-851. [Link]

-

El-Faham, A., & Albericio, F. (2011). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Couty's azetidine synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

-

Singh, P., & Kaur, M. (2018). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Mini-Reviews in Medicinal Chemistry, 18(16), 1347-1364. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. youtube.com [youtube.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hepatochem.com [hepatochem.com]

- 16. jpt.com [jpt.com]

Technical Application Note: Optimized Synthesis of (3R)-3-(azetidine-1-carbonyl)piperidine

Executive Summary

The synthesis of (3R)-3-(azetidine-1-carbonyl)piperidine presents two distinct challenges in medicinal chemistry: the preservation of the

While standard coupling reagents (HATU, EDC) are functional, they often require chromatographic purification to remove urea byproducts and can lead to 5–10% racemization if base stoichiometry is not strictly controlled. This protocol utilizes Propylphosphonic Anhydride (T3P®) as the coupling agent.[1] T3P is selected for its superior epimerization suppression profile, high yield with sterically constrained amines, and water-soluble byproducts, which facilitates a chromatography-free workup for the intermediate.

Core Retrosynthetic Logic

The synthesis is disconnected into two stages:

-

Amide Coupling: Reaction of (R)-N-Boc-piperidine-3-carboxylic acid with Azetidine HCl using T3P/DIPEA.

-

Deprotection: Acidolytic cleavage of the Boc group using TFA or HCl.

Reagents & Materials Checklist

| Component | Grade/Spec | Role | Critical Parameter |

| (R)-1-Boc-piperidine-3-carboxylic acid | >98% ee | Starting Material | Chirality: Ensure (R)-isomer (CAS: 1447903-12-5). |

| Azetidine Hydrochloride | >97% | Amine Source | Hygroscopic: Store in desiccator. Use salt to avoid volatility issues. |

| T3P® (Propylphosphonic anhydride) | 50% in EtOAc | Coupling Agent | Epimerization Control: Low toxicity, water-soluble byproducts. |

| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Base | Stoichiometry: Must neutralize Azetidine HCl + activate acid. |

| Ethyl Acetate (EtOAc) | ACS Grade | Solvent | Green Chemistry: Replaces DMF/DCM; T3P is stable in EtOAc. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Deprotection | Safety: Corrosive. Use in fume hood. |

Experimental Protocol

Phase A: T3P-Mediated Amide Coupling

Objective: Synthesize tert-butyl (3R)-3-(azetidine-1-carbonyl)piperidine-1-carboxylate.

Rationale: Azetidine free base is volatile (bp ~62°C) and difficult to handle. We use the HCl salt and free-base it in situ. T3P is added last to minimize activation time of the acid in the absence of the amine, further reducing racemization risk.

-

Preparation:

-

Charge a dry reaction vessel (round bottom flask or reactor) with (R)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv) and Azetidine HCl (1.2 equiv).

-

Add Ethyl Acetate (EtOAc) (10 volumes relative to acid mass).

-

Note: The mixture will be a suspension.

-

-

Base Addition:

-

Cool the mixture to 0–5°C (ice bath).

-

Add DIPEA (3.5 equiv) dropwise.

-

Mechanism:[2][3][4][5][6] 1.0 equiv neutralizes the Azetidine HCl; 1.0 equiv neutralizes the carboxylic acid; 1.5 equiv acts as the proton scavenger for the coupling.

-

Stir for 15 minutes. The solution should become mostly homogeneous as the azetidine free base is liberated.

-

-

Coupling (The Critical Step):

-

Maintain temperature at 0–5°C .

-

Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise over 20 minutes.

-

Why: Slow addition prevents localized exotherms which promote epimerization.

-

Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

-

Reaction Monitoring:

-

Check by TLC or LCMS. Target [M+H]+ = ~269.2 (Boc-intermediate).

-

Success Criteria: >98% conversion of the carboxylic acid.[7]

-

-

Workup (Self-Validating Purification):

-

Quench: Add water (5 volumes). Stir for 10 minutes.

-

Phase Separation: Separate layers.

-

Acid Wash: Wash organic layer with 0.5 M HCl (3 x 3 vol). Removes unreacted Azetidine and DIPEA.

-

Base Wash: Wash organic layer with sat. NaHCO₃ (2 x 3 vol). Removes unreacted starting acid and T3P byproducts.

-

Drying: Dry organics over MgSO₄, filter, and concentrate in vacuo.

-

Result: Colorless to pale yellow oil. Usually >95% pure and requires no chromatography.

-

Phase B: Boc-Deprotection & Isolation

Objective: Isolate (3R)-3-(azetidine-1-carbonyl)piperidine.

-

Dissolution: Dissolve the Phase A intermediate (1.0 equiv) in DCM (5 volumes).

-

Acidolysis:

-

Cool to 0°C.[5]

-

Add TFA (5 volumes) dropwise. (Alternatively, use 4M HCl in Dioxane for HCl salt isolation).

-

-

Reaction: Stir at Room Temperature for 1–2 hours. Monitor for disappearance of Boc group (LCMS [M+H]+ = 169.1).

-

Isolation (Free Base):

-

Concentrate the reaction mixture to remove excess TFA/DCM.

-

Redissolve residue in DCM.

-

Critical Step: Slowly add sat. Na₂CO₃ until pH > 10. (Use carbonate, not hydroxide, to avoid amide hydrolysis).

-

Extract with DCM (3x) or CHCl₃/IPA (3:1) if the product is water-soluble.

-

Visualized Workflows

Scheme 1: Synthesis Pathway & Mechanism

This diagram illustrates the T3P activation cycle and the in-situ liberation of azetidine.

Caption: T3P-mediated coupling minimizes racemization by forming a sterically bulky mixed anhydride intermediate.

Scheme 2: Purification Decision Tree

A logic flow for ensuring purity without column chromatography.

Caption: The T3P byproduct profile allows for a purely extractive workup, removing the need for silica gel chromatography.

Analytical Specifications & Troubleshooting

Expected Analytical Data

-

1H NMR (400 MHz, DMSO-d6):

- 3.9–4.1 (m, 4H, Azetidine ring protons).

- 2.6–3.0 (m, Piperidine ring protons).

- 2.2 (m, 2H, Azetidine ring protons).

- 1.4 (s, 9H, Boc-group, if protected).

-

LCMS:

-

Boc-Intermediate: [M+H]+ ~ 269.2.

-

Final Product: [M+H]+ ~ 169.1.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Azetidine volatility | Ensure Azetidine HCl is used and the reaction vessel is sealed well. Do not free-base outside the vessel. |

| Racemization (>5% enantiomer) | High temp or excess base | Keep T3P addition at 0°C. Reduce DIPEA to 3.0 equiv if possible. Switch solvent to EtOAc/Pyridine (1:1). |

| Incomplete Conversion | Old T3P reagent | T3P hydrolyzes slowly if exposed to moisture. Use a fresh bottle or increase equivalents to 2.0. |

| Solidification | High concentration | Dilute reaction to 15-20 volumes of EtOAc. |

References

-

Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Carboxylic Acids and Amines."[7] Organic Process Research & Development.

-

Sigma-Aldrich. (2023). Product Specification: (S)-1-Boc-piperidine-3-carboxylic acid (Analogous R-isomer data).

-

Bachem. (2024).[10] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (T3P vs HATU comparison).

Sources

- 1. researchgate.net [researchgate.net]

- 2. jpt.com [jpt.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bachem.com [bachem.com]

Application Note & Scale-Up Protocol: Synthesis of (3R)-3-(azetidine-1-carbonyl)piperidine

Abstract & Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, derivatives of (3R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, are of significant interest as they are potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable for the development of therapeutics for neurological disorders such as epilepsy.[3][4] This application note provides a detailed, field-proven protocol for the scale-up synthesis of (3R)-3-(azetidine-1-carbonyl)piperidine, a versatile intermediate for drug discovery. The presented strategy employs a protected (R)-nipecotic acid derivative to ensure high regioselectivity and yield, followed by a clean deprotection step. This two-step process is designed for scalability, focusing on cost-effective reagents, operational simplicity, and ease of purification, addressing common challenges faced in process chemistry.

Retrosynthetic Analysis & Strategy Justification

The target molecule is an amide formed between the (3R)-piperidine-3-carboxylic acid core and an azetidine ring. A direct coupling of the two parent molecules is ill-advised for scale-up due to the presence of two secondary amine nucleophiles (one on each ring), which can lead to competitive N-acylation and polymerization.

Therefore, a robust strategy necessitates the use of a protecting group on the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is selected for its stability under coupling conditions and its clean, traceless removal under acidic conditions.

The chosen synthetic pathway involves two key stages:

-

Amide Bond Formation: Coupling of commercially available N-Boc-(3R)-piperidine-3-carboxylic acid with azetidine.

-

Deprotection: Removal of the Boc protecting group to yield the final product.

This approach ensures that the amide bond forms exclusively between the carboxylic acid of the piperidine ring and the nitrogen of the azetidine ring, thus maximizing yield and simplifying purification.

Figure 1: Retrosynthetic strategy for the synthesis of the target compound.

Reagents, Solvents, and Equipment

Reagent & Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Role | Notes |

| N-Boc-(3R)-piperidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | - | Starting Material | Store in a cool, dry place. |

| Azetidine hydrochloride | C₃H₈ClN | 93.56 | - | Amine Source | Hygroscopic. Use in place of free azetidine for easier handling. |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | - | Coupling Agent | Water-soluble carbodiimide. |

| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | - | Coupling Additive | Minimizes racemization and side reactions. |

| DIPEA | C₈H₁₉N | 129.24 | 0.742 g/mL | Non-nucleophilic Base | Neutralizes HCl salts. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | Reaction Solvent | Anhydrous grade recommended. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 1.033 g/mL | Deprotection Solvent | - |

| HCl (4M in Dioxane) | HCl | 36.46 | 4.0 M | Deprotection Reagent | Corrosive. Handle with care. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 0.902 g/mL | Extraction Solvent | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~1 M | Aqueous Wash | Neutralizes acid. |

| Brine | NaCl | 58.44 | Saturated | Aqueous Wash | Aids phase separation. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent | - |

Equipment

-

Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

-

Addition funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Analytical HPLC system for reaction monitoring and purity assessment.

Detailed Experimental Protocols

PART A: Scale-Up Amide Coupling

Reaction: N-Boc-(3R)-piperidine-3-carboxylic acid + Azetidine → N-Boc-(3R)-3-(azetidine-1-carbonyl)piperidine

Causality: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a strategic choice for scale-up over reagents like Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct is water-soluble, vastly simplifying purification via aqueous extraction.[5] Hydroxybenzotriazole (HOBt) is included as an additive to form a highly reactive O-acylisourea intermediate, which accelerates the coupling reaction and suppresses potential side reactions, most notably racemization of the chiral center.[6]

Figure 2: Amide coupling mechanism via EDC/HOBt activation.

Protocol:

-

Reactor Setup: Charge a dry, inerted reactor with N-Boc-(3R)-piperidine-3-carboxylic acid (1.0 eq, e.g., 229.3 g, 1.0 mol).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM, ~5-10 volumes, e.g., 2.0 L). Stir until all solids are dissolved.

-

Reagent Addition: Add HOBt hydrate (1.2 eq, e.g., 183.8 g, ~1.2 mol, adjusted for water content) and Azetidine hydrochloride (1.1 eq, e.g., 102.9 g, 1.1 mol).

-

Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq, e.g., 323.1 g or 435 mL, 2.5 mol) to the stirred suspension. The 2.5 equivalents account for neutralizing the azetidine hydrochloride and the HCl generated from EDC·HCl.

-

Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

-

EDC Addition: Slowly add EDC·HCl (1.2 eq, e.g., 230.0 g, 1.2 mol) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction for completion by HPLC or TLC (disappearance of the starting carboxylic acid).

-

Work-up (Quench & Wash):

-

Dilute the reaction mixture with an additional 5 volumes of DCM (e.g., 1.0 L).

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (aq) (2 x 5 volumes)

-

Saturated NaHCO₃ (aq) (2 x 5 volumes)

-

Brine (1 x 5 volumes)

-

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(3R)-3-(azetidine-1-carbonyl)piperidine as a crude oil or solid, which is often of sufficient purity for the next step.

PART B: Scale-Up Boc Deprotection

Reaction: N-Boc-(3R)-3-(azetidine-1-carbonyl)piperidine → (3R)-3-(azetidine-1-carbonyl)piperidine

Causality: The Boc group is readily cleaved under strong acidic conditions. Using a pre-made solution of HCl in an organic solvent like 1,4-dioxane provides a controlled, anhydrous environment that prevents hydrolysis of the amide bond and facilitates the precipitation of the final product as its hydrochloride salt, simplifying isolation.

Protocol:

-

Dissolution: Dissolve the crude product from Part A (1.0 eq, assumed ~1.0 mol) in 1,4-Dioxane (3-5 volumes, e.g., 1.0 L) in a suitable reactor.

-

Cooling: Cool the solution to 0-5 °C.

-

Acid Addition: Slowly add a 4M solution of HCl in 1,4-Dioxane (3-4 eq, e.g., 750-1000 mL, 3.0-4.0 mol) via an addition funnel. A significant exotherm may be observed. Maintain the internal temperature below 20 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Precipitation of a white solid (the product hydrochloride salt) is typically observed.

-

Monitoring: Monitor the reaction for completion by HPLC or TLC (disappearance of the Boc-protected starting material).

-

Isolation:

-

Once the reaction is complete, filter the resulting slurry.

-

Wash the filter cake with cold 1,4-dioxane or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

-

Dry the solid under vacuum at 40-50 °C to a constant weight.

-

-

Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized.

-

Suspend the salt in a suitable solvent like DCM or EtOAc.

-

Add a base such as 2M NaOH (aq) or saturated NaHCO₃ (aq) and stir until all solids dissolve.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the final product as a free base.

-

Expected Yield & Characterization

| Stage | Product | Typical Yield | Purity (HPLC) | Physical Appearance |

| Part A | N-Boc-(3R)-3-(azetidine-1-carbonyl)piperidine | 90-98% | >95% | Colorless oil to white solid |

| Part B | (3R)-3-(azetidine-1-carbonyl)piperidine HCl | 92-99% | >98% | White to off-white crystalline solid |

Analytical Data (Expected):

-

¹H NMR and ¹³C NMR: Consistent with the proposed structure.

-

Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₉H₁₆N₂O = 169.13; Found ~169.1.

-

Purity: Assessed by HPLC with UV detection.

Safety & Process Considerations

-

Azetidine: Azetidine (and its salt) is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

EDC·HCl: Can be a skin and respiratory irritant. Avoid inhalation of dust.

-

HCl in Dioxane: Highly corrosive. The addition to the intermediate is exothermic and requires careful temperature control to prevent runaway reactions.

-

Solvents: DCM is a suspected carcinogen. 1,4-Dioxane is flammable and an irritant. All solvent handling should be performed in a well-ventilated area or fume hood.

-

Pressure: The deprotection step generates isobutylene and carbon dioxide as gaseous byproducts. The reactor must be properly vented to avoid pressure buildup.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate.

- Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Thieme Connect.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.

- Amide Synthesis. Fisher Scientific.

- Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. people.uniurb.it [people.uniurb.it]

Protecting the Piperidine Nitrogen: A Strategic Guide to Amide Coupling

Introduction: The Critical Role of Nitrogen Protection in Piperidine Chemistry

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its secondary amine, however, presents a significant challenge during amide bond formation. The nucleophilicity of the piperidine nitrogen can lead to undesired side reactions with activated carboxylic acids, resulting in the formation of byproducts and significantly reducing the yield of the target amide. To circumvent this, a strategic protection-deprotection sequence is an indispensable part of the synthetic workflow.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies for the piperidine nitrogen in amide coupling. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis of the most common protecting groups to empower you to make informed decisions in your synthetic endeavors.

The Logic of Orthogonal Protection

In multi-step synthesis, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[1][2] This principle is the foundation of modern peptide synthesis and is equally critical in the synthesis of complex molecules containing the piperidine scaffold.[3][4] The ability to selectively unmask the piperidine nitrogen for amide coupling, while other sensitive functionalities remain shielded, is key to a successful synthetic campaign.

Figure 1: General workflow for piperidine protection in amide coupling.

A Comparative Overview of Common Piperidine Nitrogen Protecting Groups

The choice of a protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthesis. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.[5] Below is a comparative summary of the most frequently employed protecting groups for piperidine nitrogen.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[6][7] | Base, Hydrogenolysis |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[8][9][10][11] | Acid, Base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[8][12][13] | Acid, Hydrogenolysis |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[14][15] | Acid, Base |

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability to a broad range of nucleophilic and basic conditions.[16] Its removal under acidic conditions makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[5]

Mechanism of Boc Protection and Deprotection

Boc protection proceeds via the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate. The deprotection is an acid-catalyzed elimination that generates a stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[6]

Figure 2: Boc protection and deprotection scheme.

Experimental Protocols

Protocol 1: Boc Protection of Piperidine

-

Reagents: Piperidine (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve piperidine in DCM in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O in DCM to the stirred piperidine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected piperidine.

-

Protocol 2: Amide Coupling with Boc-Protected Piperidine

-

Reagents: Boc-piperidine derivative (e.g., Boc-isonipecotic acid, 1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), DMF.

-

Procedure:

-

Dissolve the Boc-protected piperidine carboxylic acid in DMF.

-

Add HATU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

-

Protocol 3: Boc Deprotection of Piperidine [6][7]

-

Reagents: Boc-protected piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected piperidine derivative in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base.

-

The Benzyloxycarbonyl (Cbz or Z) Group: The Hydrogenolysis-Labile Classic

The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[9] Its removal via catalytic hydrogenolysis provides a mild and clean deprotection method.[10][11]

Mechanism of Cbz Protection and Deprotection

Cbz protection involves the reaction of piperidine with benzyl chloroformate in the presence of a base. Deprotection is achieved by catalytic hydrogenation, where the benzyl C-O bond is cleaved, releasing toluene, carbon dioxide, and the free amine.[11]

Figure 3: Cbz protection and deprotection scheme.

Experimental Protocols

Protocol 4: Cbz Protection of Piperidine

-

Reagents: Piperidine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), Dichloromethane (DCM), Water.

-

Procedure:

-

Dissolve piperidine in a biphasic mixture of DCM and aqueous NaHCO₃ solution.

-

Cool the mixture to 0 °C.

-

Slowly add Cbz-Cl to the vigorously stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Separate the organic layer, wash with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the Cbz-protected piperidine.

-

Protocol 5: Cbz Deprotection by Catalytic Hydrogenolysis [8][9][10]

-

Reagents: Cbz-protected piperidine derivative, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected piperidine.

-

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Choice

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its base lability, which provides orthogonality to acid-labile protecting groups like Boc.[17] Its removal is typically achieved with a solution of piperidine in DMF.[12][13]

Mechanism of Fmoc Protection and Deprotection

Fmoc protection is achieved by reacting piperidine with an activated Fmoc derivative like Fmoc-Cl or Fmoc-OSu. The deprotection is a base-catalyzed β-elimination reaction. Piperidine abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF), which is then trapped by excess piperidine.[18]

Figure 4: Fmoc protection and deprotection scheme.

Experimental Protocols

Protocol 6: Fmoc Protection of Piperidine

-

Reagents: Piperidine (1.0 equiv), 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), Dioxane, Water.

-

Procedure:

-

Dissolve piperidine in a mixture of dioxane and aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise.

-

Stir the reaction at room temperature for 4-16 hours.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

-

Protocol 7: Fmoc Deprotection [8][12][13]

-

Reagents: Fmoc-protected piperidine derivative, 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the Fmoc-protected compound in the 20% piperidine/DMF solution.

-

Stir at room temperature. The deprotection is typically rapid, often complete within 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer extensively with water and brine to remove DMF and piperidine.

-

Dry the organic layer and concentrate to obtain the deprotected amine.

-

The Allyloxycarbonyl (Alloc) Group: The Palladium-Mediated orthogonal choice

The Alloc group offers an additional layer of orthogonality as it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively cleaved under mild conditions using a palladium(0) catalyst.[15]

Mechanism of Alloc Protection and Deprotection

Protection is achieved with allyl chloroformate. Deprotection is a palladium-catalyzed process involving the formation of a π-allyl palladium complex, which is then trapped by a nucleophilic scavenger.[14]

Figure 5: Alloc protection and deprotection scheme.

Experimental Protocols

Protocol 8: Alloc Protection of Piperidine

-

Reagents: Piperidine (1.0 equiv), Allyl chloroformate (Alloc-Cl, 1.1 equiv), Pyridine (1.2 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve piperidine in DCM and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of allyl chloroformate.

-

Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Protocol 9: Alloc Deprotection [14]

-

Reagents: Alloc-protected piperidine derivative, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Phenylsilane (PhSiH₃, 2.0 equiv) or another suitable scavenger, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Alloc-protected compound in DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the scavenger (e.g., phenylsilane).

-

Add the Pd(PPh₃)₄ catalyst.

-

Stir at room temperature for 30-60 minutes, monitoring by TLC.

-

Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the palladium catalyst and then concentrated.

-

Potential Side Reactions and Troubleshooting

Even with a well-chosen protecting group strategy, side reactions can occur. Awareness of these potential pitfalls is crucial for troubleshooting and optimizing your synthesis.

-

Incomplete Protection/Deprotection: Can lead to a mixture of products. Ensure you are using the correct stoichiometry of reagents and appropriate reaction times. Monitoring the reaction progress is key.

-

Aspartimide Formation: A common side reaction in Fmoc-based synthesis, especially with Asp-Gly or Asp-Ser sequences, where the side chain carboxylate can attack the backbone amide.[19][20] Using a hindered base or adding an additive like HOBt to the deprotection solution can mitigate this.[20]

-

Racemization: Can occur during activation for amide coupling, particularly with certain coupling reagents. The use of additives like HOBt or employing coupling reagents known for low racemization (e.g., HATU) is recommended.

-

Piperidine Adduct Formation: During Fmoc deprotection, the liberated dibenzofulvene can sometimes react with other nucleophiles in the system if not efficiently scavenged by piperidine.[19]

Conclusion: A Strategic Approach to Piperidine Amide Synthesis

The successful synthesis of piperidine-containing amides hinges on a well-thought-out protecting group strategy. By understanding the principles of orthogonality and the specific characteristics of each protecting group, researchers can navigate the complexities of multi-step synthesis with greater confidence and efficiency. The Boc, Cbz, Fmoc, and Alloc groups each offer a unique set of advantages, and the optimal choice will depend on the specific requirements of the synthetic route. The protocols and insights provided in this guide serve as a robust foundation for developing and executing successful amide coupling reactions involving the versatile piperidine scaffold.

References

-

Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. BenchChem.

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. AAPPTec. Retrieved from [Link]

- Unknown. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- BenchChem. (2025).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]

- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

-

Asymmetric Synthesis. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.

- BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. BenchChem.

- BenchChem. (2025). Kinetic analysis of Alloc removal from different peptide sequences. BenchChem.

- Kumar, A., Singh, B., & Kumar, V. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 57B(10), 1335-1341.

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.

- Kumar, S., & Bhasin, K. K. (2015). A highly efficient and selective method for the N-tert-butoxycarbonylation of amines using (Boc) 2 O and a catalytic amount of iodine. RSC Advances, 5(11), 8143-8147.

-

Lokey, S. (2017, March 16). Fmoc. Lokey Lab Protocols. Retrieved from [Link]

- Hartwig, J. F. (2010).

- Various Authors. (2016, March 16). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?.

- Unknown. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Boc-Inp-OH. BenchChem.

- Fernández-Forner, D., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474.

- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.

- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-Fmoc deprotecting reagent. Journal of peptide science, 5(4), 183-190.

- Hyde, C., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(5), 269-275.

- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

- LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.

- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. BenchChem.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]

- Coin, I., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1547.

- Unknown. (n.d.). A flow-based transition-metal-catalysed hydrogenolysis approach to facilitate peptide side-chain deprotection Electronic Support. The Royal Society of Chemistry.

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Coldham, I., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 19. peptide.com [peptide.com]

- 20. ptacts.uspto.gov [ptacts.uspto.gov]

Crystallization methods for (3R)-3-(azetidine-1-carbonyl)piperidine intermediates

Application Note: Crystallization & Purification Protocols for (3R)-3-(azetidine-1-carbonyl)piperidine Intermediates

Executive Summary

The moiety (3R)-3-(azetidine-1-carbonyl)piperidine is a critical chiral pharmacophore, structurally related to the piperidine scaffolds found in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Delgocitinib analogues). While the amide coupling of piperidine-3-carboxylic acid and azetidine is synthetically straightforward, controlling the enantiomeric excess (ee) and physical form of the resulting oil-prone intermediate is a common bottleneck in scale-up.

This guide details the crystallization-driven isolation of this motif. Unlike chromatographic methods, these protocols rely on thermodynamic selection (salt formation) to upgrade chiral purity from <95% to >99.5% ee, ensuring downstream regulatory compliance.

Strategic Analysis: The Crystallization Challenge

The free base of (3R)-3-(azetidine-1-carbonyl)piperidine is typically a viscous oil or low-melting solid due to the high rotational freedom of the amide bond and the lack of strong intermolecular hydrogen bonding networks in the protected form. Therefore, direct crystallization of the free base is rarely robust.

The Solution: Two-Stage Crystallization Strategy

-

Stage I (Protection): Crystallization of the N-Boc protected intermediate to remove chemical impurities (urea byproducts, unreacted azetidine).

-

Stage II (Salt Formation): Reactive crystallization of the deprotected amine with a chiral or achiral acid to lock the conformation and upgrade enantiomeric purity.

Process Logic Diagram

Figure 1: Critical path for the isolation of high-purity (3R)-3-(azetidine-1-carbonyl)piperidine.

Detailed Protocols

Protocol A: Crystallization of tert-butyl (3R)-3-(azetidine-1-carbonyl)piperidine-1-carboxylate

This step purifies the chemical structure before addressing the salt form. The Boc-protected amide is lipophilic; crystallization is best achieved using a "solution-precipitation" method with non-polar antisolvents.

Reagents:

-

Crude Reaction Mixture (post-coupling of (R)-Boc-nipecotic acid).

-

Solvent: Ethyl Acetate (EtOAc).

-

Antisolvent: n-Heptane or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure:

-

Concentration: Concentrate the organic layer from the workup (usually EtOAc) to a relative volume of 3-4X (relative to theoretical yield mass).

-

Note: Do not distill to dryness; the oil may trap impurities.

-

-

Seeding (Critical): Heat the solution to 50°C. If available, add seed crystals (0.5 wt%). If not, induce nucleation by scratching the vessel wall or adding a drop of antisolvent until slight turbidity persists.

-

Antisolvent Addition: Slowly add n-Heptane (warm, 40°C) over 1 hour to reach a ratio of 1:3 (EtOAc:Heptane).

-

Cooling Ramp: Cool the slurry to 20°C at a rate of 10°C/hour. Hold for 2 hours.

-

Polishing: Further cool to 0-5°C to maximize yield.

-

Filtration: Filter the white solid. Wash with cold 1:4 EtOAc:Heptane.

-

Drying: Vacuum dry at 45°C.

Expected Result: White crystalline solid. Chemical purity >98%.

Protocol B: Chiral Upgrade via Diastereomeric Salt Formation

If the starting material had lower optical purity (e.g., 90-95% ee), the free amine obtained after deprotection must be upgraded. Simple HCl salts often form conglomerates or solid solutions that do not effectively reject the S-enantiomer. Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard for resolving 3-substituted piperidines.

Mechanism: The L-DBTA forms a rigid hydrogen-bonded cage with the (3R)-amine, which is thermodynamically more stable and less soluble than the (3S)-amine complex in specific alcoholic solvents.

Reagents:

-

Crude (3R)-3-(azetidine-1-carbonyl)piperidine (free base oil).

-

Dibenzoyl-L-tartaric acid (anhydrous).

-

Solvent: Ethanol (EtOH) / Methanol (MeOH) mixture (9:1).

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (approx 60 mmol) of the crude free amine in 50 mL of Ethanol (absolute).

-

Acid Preparation: In a separate vessel, dissolve 1.0 equivalent (21.5 g) of Dibenzoyl-L-tartaric acid in 60 mL of warm Ethanol (50°C).

-

Reactive Mixing: Add the acid solution to the amine solution slowly over 30 minutes, maintaining the temperature at 50-55°C.

-

Why: Fast addition causes uncontrolled precipitation, trapping the wrong isomer.

-

-

Nucleation: The solution should remain clear at 50°C. Cool slowly to 40°C until the "cloud point" is reached. Hold for 1 hour to allow the correct polymorph to nucleate.

-

Crystallization: Cool to 20°C over 4 hours. The mixture will thicken significantly.

-

Isolation: Filter the solid.

-

Validation: Take a small sample, neutralize with NaOH, and check chiral HPLC. If ee < 99%, recrystallize the wet cake from pure Ethanol (reflux to dissolve -> cool).

-

-

Salt Break (Optional): If the HCl salt is the required API form, suspend the Tartrate salt in water, basify with NaOH to pH 12, extract into DCM, and treat with HCl in IPA.

Data Specification & Troubleshooting

Solvent Screening Data (Solubility at 25°C)

| Solvent System | Boc-Intermediate Solubility | Salt (HCl) Solubility | Outcome |

| Water | Insoluble | Soluble (>100 mg/mL) | Good for salt formation, not crystallization. |

| Ethanol | Soluble | Moderate (20-40 mg/mL) | Ideal for Tartrate resolution. |

| IPA | Moderate | Low (<10 mg/mL) | Ideal for HCl salt isolation. |

| EtOAc | Soluble | Insoluble | Good antisolvent for salts. |

| Heptane | Insoluble | Insoluble | Ideal antisolvent for Boc-intermediate. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Oiling Out | Temperature dropped too fast or impurities are too high. | Re-heat to dissolution. Add seed crystals at higher temp. Add antisolvent slower. |

| Low Yield | Product is too soluble in the mother liquor. | Cool to -10°C. Increase antisolvent ratio. Check if solvate formed. |

| Low ee (<95%) | Non-selective precipitation (kinetic trapping). | Do not filter. Re-heat slurry to reflux (Ostwald ripening) for 2 hours, then cool slowly. |

References

-